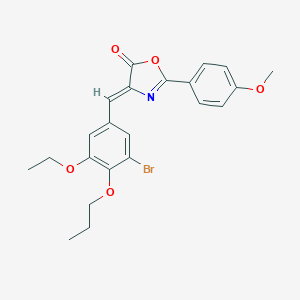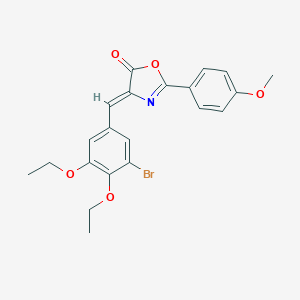![molecular formula C30H21FN4O2 B283872 6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B283872.png)
6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a fluorobenzyl ether, a naphthyl group, and a dihydropyrano[2,3-c]pyrazole core. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate β-ketoester to form the pyrazole ring.
Construction of the dihydropyrano ring: The pyrazole intermediate undergoes a cyclization reaction with an aldehyde and a malononitrile to form the dihydropyrano[2,3-c]pyrazole structure.
Introduction of the fluorobenzyl ether group: This step involves the reaction of the intermediate with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl ether moiety.
Final assembly: The naphthyl group is introduced through a coupling reaction, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorobenzyl ether group can undergo nucleophilic substitution reactions.
Coupling reactions: The naphthyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: Its unique reactivity can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of multiple functional groups suggests that it could interact with enzymes, receptors, or other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds to 6-AMINO-4-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-3-(2-NAPHTHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE include other dihydropyrano[2,3-c]pyrazole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of the target compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C30H21FN4O2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
6-amino-4-[3-[(2-fluorophenyl)methoxy]phenyl]-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C30H21FN4O2/c31-25-11-4-3-8-22(25)17-36-23-10-5-9-20(15-23)26-24(16-32)29(33)37-30-27(26)28(34-35-30)21-13-12-18-6-1-2-7-19(18)14-21/h1-15,26H,17,33H2,(H,34,35) |
InChI Key |
XHWUCAQDBPAIJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)OCC6=CC=CC=C6F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)OCC6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)




![4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283804.png)


![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283809.png)
![methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283810.png)
![methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283811.png)
![methyl {2-chloro-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283812.png)
